1,4-Dimethyl-2-((4-methylphenyl)(phenyl)-lambda(4)-sulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-2-((4-methylphenyl)(phenyl)-lambda(4)-sulfanyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound is characterized by the presence of a benzene ring substituted with methyl groups and a sulfanyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2-((4-methylphenyl)(phenyl)-lambda(4)-sulfanyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-2-((4-methylphenyl)(phenyl)-lambda(4)-sulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents like halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X) in the presence of catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
1,4-Dimethyl-2-((4-methylphenyl)(phenyl)-lambda(4)-sulfanyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-2-((4-methylphenyl)(phenyl)-lambda(4)-sulfanyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-2-ethylbenzene: Similar structure but with an ethyl group instead of the sulfanyl group.
1,4-Dimethyl-2-vinylbenzene: Contains a vinyl group instead of the sulfanyl group.
1,4-Dimethyl-2-isobutylbenzene: Features an isobutyl group in place of the sulfanyl group.
Uniqueness
1,4-Dimethyl-2-((4-methylphenyl)(phenyl)-lambda(4)-sulfanyl)benzene is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
4024-11-7 |
---|---|
Molecular Formula |
C21H21S+ |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
(2,5-dimethylphenyl)-(4-methylphenyl)-phenylsulfanium |
InChI |
InChI=1S/C21H21S/c1-16-10-13-20(14-11-16)22(19-7-5-4-6-8-19)21-15-17(2)9-12-18(21)3/h4-15H,1-3H3/q+1 |
InChI Key |
VZUUNOYQXCOPLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.